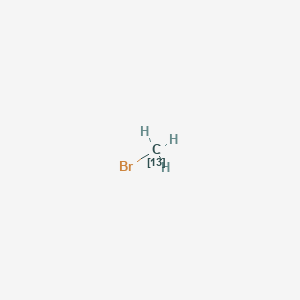![molecular formula C14H24N4O2 B036029 2,2'-Azobis[n-(2-propenyl)-2-methylpropionamide] CAS No. 129136-92-1](/img/structure/B36029.png)
2,2'-Azobis[n-(2-propenyl)-2-methylpropionamide]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
'2,2'-Azobis[n-(2-propenyl)-2-methylpropionamide]' is a chemical compound that has been widely used in scientific research due to its unique properties. It is a water-soluble, free-radical initiator that is commonly used in polymerization reactions. This compound is also known as AIBN and is used as a crosslinking agent in polymer chemistry.
Mecanismo De Acción
The mechanism of action of '2,2'-Azobis[n-(2-propenyl)-2-methylpropionamide]' involves its ability to generate free radicals when heated. These free radicals initiate the polymerization reaction by reacting with monomers and initiating the growth of polymer chains.
Biochemical and Physiological Effects:
There is limited information available regarding the biochemical and physiological effects of '2,2'-Azobis[n-(2-propenyl)-2-methylpropionamide]'. However, it has been reported to be non-toxic and non-carcinogenic.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using '2,2'-Azobis[n-(2-propenyl)-2-methylpropionamide]' as a free-radical initiator is its high thermal stability. This allows for the initiation of polymerization reactions at high temperatures, which can lead to faster reaction rates. However, one of the limitations of using this compound is its relatively low solubility in water, which can limit its use in certain applications.
Direcciones Futuras
There are several future directions for the use of '2,2'-Azobis[n-(2-propenyl)-2-methylpropionamide]' in scientific research. One potential application is in the synthesis of new polymers for use in drug delivery systems. Another potential application is in the development of new materials for tissue engineering. Additionally, further research is needed to better understand the biochemical and physiological effects of this compound.
Aplicaciones Científicas De Investigación
'2,2'-Azobis[n-(2-propenyl)-2-methylpropionamide]' is widely used in scientific research as a free-radical initiator. It is used in the polymerization of various monomers such as acrylates, methacrylates, and vinyl monomers. This compound is also used in the synthesis of polymers for biomedical applications such as drug delivery systems and tissue engineering.
Propiedades
Número CAS |
129136-92-1 |
|---|---|
Nombre del producto |
2,2'-Azobis[n-(2-propenyl)-2-methylpropionamide] |
Fórmula molecular |
C14H24N4O2 |
Peso molecular |
280.37 g/mol |
Nombre IUPAC |
2-methyl-2-[[2-methyl-1-oxo-1-(prop-2-enylamino)propan-2-yl]diazenyl]-N-prop-2-enylpropanamide |
InChI |
InChI=1S/C14H24N4O2/c1-7-9-15-11(19)13(3,4)17-18-14(5,6)12(20)16-10-8-2/h7-8H,1-2,9-10H2,3-6H3,(H,15,19)(H,16,20) |
Clave InChI |
LYPGJGCIPQYQBW-UHFFFAOYSA-N |
SMILES |
CC(C)(C(=O)NCC=C)N=NC(C)(C)C(=O)NCC=C |
SMILES canónico |
CC(C)(C(=O)NCC=C)N=NC(C)(C)C(=O)NCC=C |
Pictogramas |
Flammable; Irritant |
Sinónimos |
2,2'-AZOBIS[N-(2-PROPENYL)-2-METHYLPROPIONAMIDE]; VF-096 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

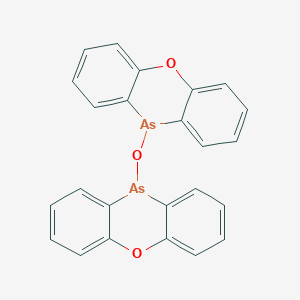
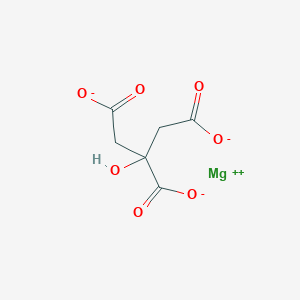
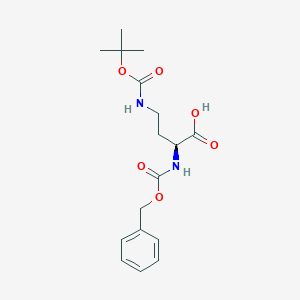
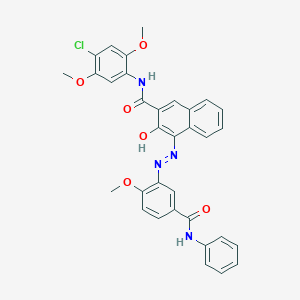
![4-[(4-Chloro-2-nitrophenyl)azo]-3-hydroxy-N-(2-methylphenyl)naphthalene-2-carboxamide](/img/structure/B35989.png)
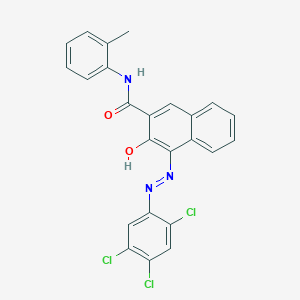
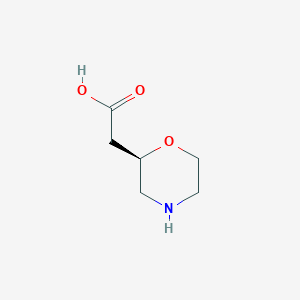
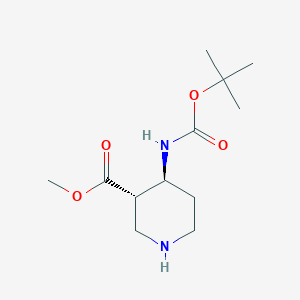
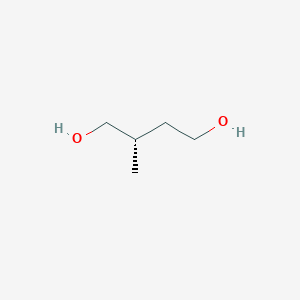
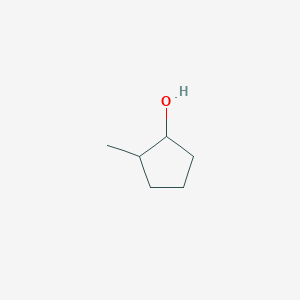
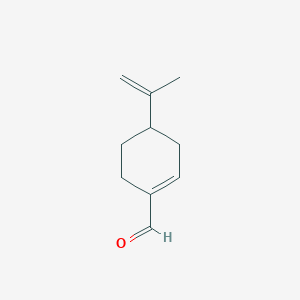
![N-[(3S,6S,9S,11R,15S,18S,20R,21R,24S,25S,26S)-6-[(1S,2S)-1,2-Dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-3,15-bis[(1R)-1-hydroxyethyl]-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]hexadecanamide](/img/structure/B36043.png)

